molecular formula C9H7FO3 B178036 Methyl 2-fluoro-5-formylbenzoate CAS No. 165803-94-1

Methyl 2-fluoro-5-formylbenzoate

Cat. No.: B178036
CAS No.: 165803-94-1
M. Wt: 182.15 g/mol
InChI Key: PMWMARHAHYBCLQ-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-5-formylbenzoate is an organic compound with the chemical formula C9H7FO3. It is a derivative of benzoic acid, featuring a formyl group at the 5-position and a fluorine atom at the 2-position on the benzene ring. This compound is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Scientific Research Applications

Methyl 2-fluoro-5-formylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: It is involved in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

Methyl 2-fluoro-5-formylbenzoate is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-5-formylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-5-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Another method involves the direct fluorination of methyl 5-formylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product is typically achieved through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-5-formylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-formylbenzoate depends on its specific applicationThese interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-4-formylbenzoate
  • Methyl 2-fluoro-3-formylbenzoate
  • Methyl 2-fluoro-5-methylbenzoate
  • Methyl 2-fluoro-5-carboxybenzoate

Uniqueness

Methyl 2-fluoro-5-formylbenzoate is unique due to the specific positioning of the formyl and fluorine groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications. The presence of the fluorine atom enhances the compound’s stability and can influence its biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 2-fluoro-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWMARHAHYBCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648122
Record name Methyl 2-fluoro-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165803-94-1
Record name Methyl 2-fluoro-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-5-formylbenzoate
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Synthesis routes and methods I

Procedure details

Add N-bromosuccinimide (2.46 g, 13.86 mmol) and benzoyl peroxide (0.152 g, 0.630 mmol) to a solution of 2-fluoro-5-methyl-benzoic acid methyl ester (1.06 g, 6.30 mmol) in carbon tetrachloride (50 mL). Heat the mixture at reflux for 4 h. Cool the mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting residue in dimethylsulfoxide (30 mL) and heat at reflux for 16 h. Cool the mixture to room temperature and dilute with water (100 mL) and ethyl acetate (100 mL). Extract the aqueous layer with ethyl acetate (3×100 mL). Wash the combined organic layers with water (3×100 mL), followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter and concentrate. Purify the residue by chromatography over silica gel, eluting with hexanes/ethyl acetate (80:20), to provide the title compound as a tan solid (0.228 g, 20%). 1H NMR (CDCl3, 300 MHz) δ 3.89 (s, 3H), 7.31-7.44 (m, 1H), 8.05-8.12 (m, 1H), 8.44-8.53 (m, 1H), 10.00 (s, 1H); TLC Rf=0.65 (3:1 Hexanes/Ethyl Acetate).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0.152 g
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
20%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluoro benzaldehyde (Aldrich, 10 g, 0.049 mol) in dry DMF (25 mL) was added dry methanol (40 mL) followed by TEA (9.9 g, 0.0988 mol), dppf (Aldrich, 1.36 g, 0.00246 mol) and palladium acetate (Aldrich, 0.31 g, 0.00138 mol). The reaction mixture was heated to 60° C. under carbon monoxide atmosphere for 20 h. The reaction mixture was cooled and purged with nitrogen to remove dissolved carbon monoxide if any. The solvent was removed under vacuum and the residue was purified by flash chromatography using silicagel (petrol ether/ ethyl acetate, 9:1) to afford 2 g (23%) of the title compound as a solid along with 6 g of unreacted starting material. TLC: Petrol ether/EtOAc (7:3); Rf=0.7; HPLC: purity >98%. 1H NMR (DMSO) δ: 10.04 (s, 1H), 8.45 (m, 1H), 8.20 (m, 1H), 7.59 (m, 1H), 3.90 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
9.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.36 g
Type
catalyst
Reaction Step Three
Quantity
0.31 g
Type
catalyst
Reaction Step Four
Yield
23%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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